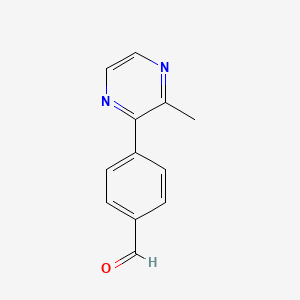

4-(3-Methylpyrazin-2-yl)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

4-(3-methylpyrazin-2-yl)benzaldehyde |

InChI |

InChI=1S/C12H10N2O/c1-9-12(14-7-6-13-9)11-4-2-10(8-15)3-5-11/h2-8H,1H3 |

InChI Key |

JBMPHJXIDMVBOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN=C1C2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 3 Methylpyrazin 2 Yl Benzaldehyde

Retrosynthetic Analysis and Key Precursors

Retrosynthesis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, readily available starting materials through a series of imaginary "disconnections" of chemical bonds. arxiv.orgscispace.com For 4-(3-methylpyrazin-2-yl)benzaldehyde, the most logical disconnection is the C-C bond between the pyrazine (B50134) C2 position and the phenyl C4 position.

This disconnection leads to two primary synthons: a nucleophilic pyrazine derivative and an electrophilic benzaldehyde (B42025) derivative, or vice versa. This analysis points toward key precursors that can be combined using established reaction protocols.

The formation of a C(sp²)–C(sp²) bond between two aromatic rings is a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions are the preeminent methods for achieving this transformation due to their high efficiency, functional group tolerance, and broad substrate scope. mdpi.commdpi-res.com

For the synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction is a highly suitable strategy. nih.govnih.gov This reaction involves the coupling of an organoboron compound with an organohalide. This approach suggests two potential pathways:

Pathway A: Coupling of 2-halo-3-methylpyrazine with 4-formylphenylboronic acid.

Pathway B: Coupling of 3-methyl-2-(organoboron)-pyrazine with a 4-halobenzaldehyde.

Pathway A is often preferred due to the commercial availability and stability of many arylboronic acids, including 4-formylphenylboronic acid.

The successful implementation of a cross-coupling strategy hinges on the availability of appropriately functionalized precursors. The pyrazine ring, being an electron-deficient heterocycle, has a unique reactivity profile. rsc.orgslideshare.net Functionalization often requires specific methods to introduce halides or other reactive groups necessary for coupling reactions.

Methods for the synthesis and functionalization of pyrazines include:

Condensation Reactions: The classical synthesis of the pyrazine core often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, followed by oxidation. nih.govresearchgate.net

Direct Halogenation: Electrophilic halogenation of the pyrazine nucleus can be challenging due to its electron-deficient nature. acs.org

Directed Ortho-metalation: This technique allows for regioselective functionalization by using a directing group to guide a metalating agent (like a lithium or magnesium base) to a specific position, which can then be trapped with an electrophile (e.g., a halogen source). acs.orgnih.gov

For Pathway A, a key precursor is a 2-halo-3-methylpyrazine (e.g., 2-chloro-3-methylpyrazine (B1202077) or 2-bromo-3-methylpyrazine). This can be prepared from commercially available pyrazine derivatives through established protocols.

Direct Synthetic Routes

Based on the retrosynthetic analysis, the most direct and efficient route to this compound involves a palladium-catalyzed cross-coupling reaction.

Transition-metal-catalyzed cross-coupling reactions are a well-established and powerful tool for forming carbon-carbon and carbon-heteroatom bonds. rsc.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most widely used methods for C-C bond formation. nih.govnih.gov The reaction of a halogenated pyrazine, such as 2-chloro-3-methylpyrazine, with 4-formylphenylboronic acid provides a direct route to the target molecule. The popularity of this reaction stems from its mild conditions, tolerance of various functional groups (including the aldehyde in the boronic acid partner), and the generally low toxicity of the boron-containing byproducts. rsc.orgmdpi.com The general reactivity for aryl halides in Suzuki couplings is I > Br > OTf > Cl. wuxiapptec.com

Buchwald-Hartwig Amination: While the primary bond formation in the target molecule is a C-C bond, the Buchwald-Hartwig amination is another critical palladium-catalyzed cross-coupling reaction that merits discussion. wikipedia.orglibretexts.org This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org Although not directly used to form the pyrazine-benzaldehyde C-C linkage, it is indispensable for synthesizing functionalized precursors. For instance, if a synthetic route required the introduction of an amino group onto either the pyrazine or benzene (B151609) ring, the Buchwald-Hartwig reaction would be the premier method. nih.govresearchgate.net Its development has significantly expanded the ability to create complex molecules containing arylamine motifs. wikipedia.org

The efficiency of a Suzuki-Miyaura cross-coupling reaction is highly dependent on the specific combination of catalyst, ligand, base, solvent, and temperature. researchgate.netresearchgate.net For challenging substrates, such as electron-deficient heteroaryl chlorides, careful optimization is crucial. rsc.org

Key parameters for optimization include:

Palladium Precatalyst: Common sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The active Pd(0) species is formed in situ.

Base: A base is required to activate the organoboron species. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used. The choice of base can significantly impact yield and reaction rate.

Solvent: Aprotic polar solvents such as 1,4-dioxane, toluene, or dimethylformamide (DMF), often with the addition of water, are typically employed.

Temperature: Reactions are often heated to increase the rate, with temperatures ranging from 80 °C to 120 °C. Microwave irradiation can also be used to accelerate the reaction. rsc.org

Below is a representative table illustrating the optimization of a model Suzuki-Miyaura coupling reaction.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 100 | Low |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | Moderate |

| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | High |

| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | High |

The ligand bound to the palladium center is arguably the most critical component of the catalyst system, dictating its stability, activity, and selectivity. researchgate.net For coupling reactions involving electron-deficient heterocycles like pyrazine, the oxidative addition step can be sluggish. rsc.org Therefore, ligands that accelerate this step are essential.

Modern ligand design focuses on creating bulky and electron-rich phosphines. youtube.comacs.org

Electron-Richness: Increases the electron density on the palladium center, which promotes the oxidative addition of the aryl halide to the Pd(0) complex.

Steric Bulk: Promotes the final reductive elimination step, which releases the product and regenerates the active Pd(0) catalyst. youtube.com

The development of biaryl phosphine (B1218219) ligands by the groups of Buchwald and others has revolutionized cross-coupling chemistry. wuxiapptec.comyoutube.com Ligands such as SPhos and XPhos are highly effective for coupling challenging substrates, including heteroaryl chlorides, due to their optimal balance of steric and electronic properties. nih.gov

| Ligand Name | Key Feature | Typical Application |

|---|---|---|

| Triphenylphosphine (B44618) (PPh₃) | Basic, first-generation ligand | Aryl iodides and bromides |

| SPhos | Bulky, electron-rich biaryl phosphine | Challenging couplings, including heteroaryl chlorides |

| XPhos | Very bulky, electron-rich biaryl phosphine | Sterically hindered substrates, high activity |

| BINAP | Bidentate phosphine ligand | Asymmetric synthesis, improved catalyst stability wikipedia.org |

Condensation and Cyclization Reactions

Condensation and cyclization reactions represent a direct approach to assembling the core structure of this compound. These methods involve the formation of key carbon-carbon and carbon-nitrogen bonds to construct the pyrazine ring and link it to the benzaldehyde moiety in a concerted or sequential manner.

Aldol Condensation Strategies Utilizing Benzaldehyde or Pyrazine Derivatives

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be adapted for the synthesis of α,β-unsaturated ketones, which are precursors to the target compound. libretexts.orgscribd.com This strategy typically involves a crossed or Claisen-Schmidt condensation between a pyrazine derivative containing an enolizable methyl or acetyl group and a suitable benzaldehyde derivative.

A plausible and chemically sound approach involves the reaction between 2-acetyl-3-methylpyrazine (B1328917) and a benzaldehyde derivative. researchgate.net In this base-catalyzed reaction, the enolate of 2-acetyl-3-methylpyrazine acts as the nucleophile, attacking the carbonyl carbon of the benzaldehyde. The subsequent dehydration of the β-hydroxy ketone intermediate yields a chalcone-like structure, which can then be further modified if necessary. The reaction's simplicity and the commercial availability of starting materials make this an attractive route. uit.no

Key reaction parameters that can be optimized include the choice of base, solvent, and temperature to maximize yield and minimize side reactions.

Table 1: Representative Aldol Condensation Conditions for Chalcone (B49325) Synthesis

| Nucleophile | Electrophile | Base | Solvent | Temperature (°C) | Outcome |

|---|---|---|---|---|---|

| 2-Acetyl-3-methylpyrazine | 4-Bromobenzaldehyde | NaOH | Ethanol/Water | Room Temp | Forms the corresponding chalcone precursor. researchgate.net |

| Acetophenone | 3-Nitrobenzaldehyde | NaOH | Ethanol | Room Temp | High yield of the corresponding chalcone. scribd.com |

Multi-Component Reactions for Scaffold Construction

Multi-component reactions (MCRs), which involve combining three or more reactants in a single step to form a product containing substantial portions of all starting materials, offer a highly efficient method for constructing complex molecular scaffolds. nih.gov While a specific MCR for the direct synthesis of this compound is not extensively documented, the principles of MCRs can be applied to design a potential pathway.

A hypothetical MCR could involve the condensation of a 1,2-dicarbonyl compound (like methylglyoxal), an aminating agent (such as ammonia), and 4-formylphenylboronic acid. This approach would build the pyrazine ring and incorporate the benzaldehyde group simultaneously through a sequence of imine formation, condensation, and cyclization, potentially catalyzed by a metal catalyst. The modularity of MCRs allows for the rapid generation of diverse pyrazine derivatives by simply varying the starting components. beilstein-journals.orgrsc.org

Indirect Synthetic Pathways via Precursor Modification

Indirect routes offer significant flexibility by building upon readily available pyrazine or benzaldehyde scaffolds. These methods involve the strategic modification of precursors through derivatization and functional group interconversions.

Derivatization of Pyrazine-Substituted Aromatic Compounds

This strategy begins with a molecule where the 3-methylpyrazine ring is already attached to a toluene-like aromatic ring. The target aldehyde is then generated by oxidizing the methyl group on the benzoyl ring.

A common and effective method for this transformation involves a two-step process:

Side-Chain Bromination : The starting material, such as 2-(4-methylphenyl)-3-methylpyrazine, undergoes radical bromination using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN). This selectively brominates the benzylic methyl group. researchgate.netresearchgate.net

Oxidation to Aldehyde : The resulting benzylic bromide is then converted to the aldehyde. This can be achieved through various methods, including the Sommelet reaction, the Kornblum oxidation (using DMSO), or by hydrolysis to the benzyl (B1604629) alcohol followed by oxidation with a mild oxidizing agent like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC).

Table 2: Proposed Pathway via Derivatization of a Pyrazine Precursor

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 2-(4-Methylphenyl)-3-methylpyrazine | NBS, AIBN, CCl₄ | 2-(4-(Bromomethyl)phenyl)-3-methylpyrazine |

Functional Group Interconversions on Benzaldehyde Scaffolds

An alternative indirect pathway involves starting with a functionalized benzaldehyde and subsequently constructing or attaching the pyrazine ring. This approach leverages well-established cross-coupling reactions to form the critical aryl-heteroaryl bond.

A highly effective method is the Suzuki cross-coupling reaction. researchgate.net This involves the palladium-catalyzed reaction between an aryl halide or triflate and an organoboron compound. For this synthesis, 4-formylphenylboronic acid would be coupled with 2-chloro-3-methylpyrazine (or a corresponding bromo- or iodo-pyrazine). The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. researchgate.net

This method is advantageous due to its tolerance of a wide range of functional groups (including the aldehyde), generally high yields, and the commercial availability of the necessary precursors and catalysts.

Green Chemistry Approaches in Synthesis Optimization

Applying the principles of green chemistry is crucial for developing sustainable and environmentally benign synthetic routes. unibo.it These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

For the synthesis of this compound, several green strategies can be implemented:

Solvent-Free Reactions : The Aldol condensation step can be performed under solvent-free conditions by grinding the solid reactants together, often with a solid base catalyst. rsc.orgbeyondbenign.org This method significantly reduces waste and can lead to shorter reaction times and higher yields.

Alternative Energy Sources : Microwave-assisted synthesis can be used to accelerate reaction rates, often leading to cleaner reactions and higher yields in a fraction of the time required for conventional heating. researchgate.net

Biocatalysis : The use of enzymes as catalysts offers a green alternative for specific transformations. For instance, lipase-catalyzed aminolysis reactions have been used to create pyrazinamide (B1679903) derivatives from pyrazine esters, showcasing the potential for enzymatic methods in pyrazine chemistry. nih.gov

Sustainable Catalysts : Replacing traditional heavy metal catalysts with more benign alternatives or using reusable catalysts can improve the environmental profile of the synthesis. For example, using ash from natural sources like coconut seed coats has been reported as a green catalyst for synthesizing other heterocyclic compounds. ajgreenchem.com

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

| Reaction Type | Traditional Method | Green Chemistry Approach | Advantages of Green Approach |

|---|---|---|---|

| Aldol Condensation | Reaction in organic solvents (e.g., ethanol). | Solvent-free grinding with a solid base. rsc.org | Reduces solvent waste, high atom economy, simple work-up. |

| Cross-Coupling | Palladium catalyst in organic solvents (e.g., dioxane). | Use of aqueous solvent systems, recyclable catalysts. | Reduces use of toxic solvents, allows for catalyst recovery. |

Solvent-Free and Aqueous Medium Reaction Conditions

Traditional Suzuki-Miyaura reactions often rely on organic solvents like toluene, dioxane, or dimethylformamide (DMF), which can be toxic, flammable, and difficult to dispose of. A significant advancement in green chemistry has been the adaptation of this reaction to be performed in water or under solvent-free conditions. researchgate.nettcichemicals.com Water is an ideal solvent from an environmental perspective due to its non-toxicity, non-flammability, and abundance.

The primary challenge of using water for the synthesis of organic compounds like this compound is the poor solubility of the nonpolar reactants and the catalyst system. However, specialized catalyst systems and the use of aqueous-organic solvent mixtures have been developed to overcome this. For instance, palladium catalysts paired with water-soluble phosphine ligands can facilitate the reaction. Studies have demonstrated the successful coupling of various heteroaryl chlorides, including those of pyrazines and pyridines, in aqueous systems. acs.orgresearchgate.net These reactions are typically performed in the presence of an inorganic base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), which is essential for the transmetalation step of the catalytic cycle. libretexts.org

Solvent-free, or solid-state, reaction conditions represent another frontier in green synthesis. researchgate.net These reactions can be facilitated by mechanical energy, such as ball milling, which brings the solid reactants into close contact, allowing the reaction to proceed without a bulk solvent medium. nih.gov This approach completely eliminates solvent waste and can lead to shorter reaction times and new chemical reactivity. nih.gov

Below is a table summarizing representative conditions for Suzuki-Miyaura couplings of related heteroaryl halides in aqueous or solvent-free environments, which are applicable to the synthesis of this compound.

Table 1: Representative Conditions for Aqueous and Solvent-Free Suzuki-Miyaura Coupling of Heteroaryl Halides

| Heteroaryl Halide | Boronic Acid | Catalyst System | Base | Solvent/Condition | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Chloropyrazine | Phenylboronic Acid | Pd(II) ONO Pincer Complex | Cs₂CO₃ | H₂O/Toluene | 100 | High | researchgate.net |

| Various Aryl Chlorides | p-Tolylboronic Acid | Pd / SPhos | K₂CO₃ | H₂O/Acetonitrile (4:1) | 37 | 70-95 | nih.gov |

| 2-Chloropyridine | 4-Methoxyphenylboronic Acid | [Pd(IPr)(cin)Cl] | K₃PO₄ | Ethanol/H₂O (1:1) | 80 | 73 | st-andrews.ac.uk |

| 2-Chlorobenzimidazole | Phenylboronic Acid | Pd/PVP | K₂CO₃ | H₂O/Ethanol | MW | Good | researchgate.net |

Micellar Catalysis in Synthetic Protocols

Micellar catalysis is a sophisticated green chemistry technique that enables organic reactions to be conducted in water, even with highly nonpolar substrates. nih.gov This methodology involves the use of a surfactant (or amphiphile) which, at a certain concentration in water known as the critical micelle concentration (CMC), self-assembles into spherical aggregates called micelles. These micelles possess a hydrophobic (lipophilic) interior and a hydrophilic exterior.

The hydrophobic core of the micelle acts as a nanoreactor, effectively sequestering and concentrating the organic reactants (e.g., 2-chloro-3-methylpyrazine and 4-formylphenylboronic acid) and the palladium catalyst away from the bulk aqueous phase. This high local concentration within the micelles dramatically accelerates the reaction rate, mimicking the environment of an organic solvent. nih.gov

Pioneering work in this area has led to the development of "designer" surfactants specifically engineered for micellar catalysis. One such example is polyoxyethanyl α-tocopheryl sebacate (B1225510) (PTS), which has proven highly effective for facilitating Suzuki-Miyaura cross-couplings of a wide range of heteroaromatic halides in pure water at temperatures between room temperature and 40 °C. nih.govorganic-chemistry.org Another commonly used surfactant is TPGS-750-M. The use of these amphiphiles allows for very low catalyst loadings, often at parts-per-million (ppm) levels, and the reaction medium (water and surfactant) can often be recycled, further enhancing the sustainability of the process.

This approach combines the environmental benefits of water as a solvent with the operational simplicity of a homogeneous-appearing system, as the micelles form a stable nano-emulsion. It eliminates the need for organic co-solvents and allows for reactions to proceed under exceptionally mild conditions, making it a powerful tool for the synthesis of molecules like this compound. organic-chemistry.org

The table below presents typical conditions for Suzuki-Miyaura couplings performed using micellar catalysis in water.

Table 2: Representative Conditions for Micellar Suzuki-Miyaura Coupling of Heteroaryl Halides in Water

| Heteroaryl Halide | Boronic Acid | Catalyst System | Surfactant (wt%) | Base | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ / SPhos | PTS (2%) | K₃PO₄ | RT | 98 | nih.govorganic-chemistry.org |

| 2-Chloropyridine | Phenylboronic Acid | Pd(OAc)₂ / SPhos | PTS (2%) | K₃PO₄ | 40 | 85 | nih.govorganic-chemistry.org |

| 2-Bromo-6-fluoropyridine | 2-Pyridyl MIDA boronate | Pd(dba)₂ / SPhos | TPGS-750-M (2%) | K₃PO₄ | RT | 90 | researchgate.net |

Advanced Spectroscopic and Crystallographic Characterization Techniques

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of a compound by analyzing the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a plot of absorbance versus wavenumber. For 4-(3-Methylpyrazin-2-yl)benzaldehyde, characteristic peaks would be expected for the aldehyde, methyl, pyrazine (B50134), and benzene (B151609) functional groups.

Expected FT-IR Data Table (Hypothetical)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050-3100 | Medium | Aromatic C-H stretch (pyrazine and benzene rings) |

| ~2920-2980 | Weak-Medium | Methyl C-H stretch |

| ~2820, ~2720 | Weak | Aldehyde C-H stretch (Fermi resonance doublet) |

| ~1700 | Strong | Aldehyde C=O stretch |

| ~1580-1600 | Medium-Strong | C=C and C=N ring stretching (pyrazine and benzene) |

| ~1450 | Medium | Methyl C-H bend |

| ~1200 | Medium | C-C stretching |

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. The Raman spectrum provides information about vibrational modes that are often weak or absent in the IR spectrum, particularly for non-polar bonds.

Expected FT-Raman Data Table (Hypothetical)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050-3100 | Strong | Aromatic C-H stretch |

| ~2920-2980 | Medium | Methyl C-H stretch |

| ~1600 | Strong | Symmetric ring stretching (benzene and pyrazine) |

| ~1200 | Medium | Ring breathing modes |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful technique for determining the precise structure of an organic molecule by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Investigations

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aldehyde proton, the protons on the pyrazine and benzene rings, and the methyl group protons.

Expected ¹H NMR Data Table (Hypothetical) Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~10.1 | s | - | 1H | Aldehyde (-CHO) |

| ~8.6 | d | ~2.5 | 1H | Pyrazine H |

| ~8.5 | d | ~2.5 | 1H | Pyrazine H |

| ~8.0 | d | ~8.0 | 2H | Benzene H (ortho to CHO) |

| ~7.8 | d | ~8.0 | 2H | Benzene H (meta to CHO) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Investigations

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Data Table (Hypothetical) Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~192 | Aldehyde C=O |

| ~155 | Pyrazine C (substituted) |

| ~150 | Pyrazine C (substituted) |

| ~145 | Pyrazine C-H |

| ~142 | Pyrazine C-H |

| ~138 | Benzene C (ipso, attached to pyrazine) |

| ~136 | Benzene C (ipso, attached to CHO) |

| ~130 | Benzene C-H |

| ~129 | Benzene C-H |

Two-Dimensional NMR Techniques for Connectivity Mapping

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between different nuclei and thus map out the connectivity of the molecule.

COSY: A ¹H-¹H COSY experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the adjacent protons on the pyrazine ring (if present) and the coupling between the ortho and meta protons on the benzaldehyde (B42025) ring.

HSQC: An HSQC experiment would show correlations between protons and the carbon atoms they are directly attached to. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would reveal correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity between the pyrazine and benzaldehyde rings, for example, by showing a correlation from the pyrazine protons to the ipso-carbon of the benzene ring.

While specific experimental data for this compound is not currently available in reviewed literature, the application of these advanced spectroscopic and crystallographic techniques would be essential for its complete and unambiguous structural characterization.

Mass Spectrometry for Molecular Composition Determination

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information is critical for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula from the exact mass.

For this compound, the molecular formula is C₁₂H₁₀N₂O. The theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O). HRMS analysis of a pure sample would be expected to yield an m/z value for the protonated molecule [M+H]⁺ that corresponds closely to this calculated theoretical mass, confirming its elemental composition.

Table 1: Hypothetical HRMS Data for this compound (Note: This data is theoretical and not based on experimental results.)

| Molecular Formula | Adduct | Theoretical Exact Mass (m/z) | Hypothetical Observed Mass (m/z) |

|---|---|---|---|

| C₁₂H₁₀N₂O | [M+H]⁺ | 199.0866 | 199.0865 |

Fragmentation Pathway Analysis

In mass spectrometry, particularly under electron impact (EI) or collision-induced dissociation (CID) conditions, the molecular ion can break apart into smaller, characteristic fragment ions. Analyzing these fragmentation patterns provides valuable structural information.

For this compound, the fragmentation would likely be initiated by cleavage at the bonds adjacent to the carbonyl group and the aromatic rings, which are common fragmentation sites for aromatic aldehydes. Expected fragmentation pathways could include:

Loss of the formyl radical (•CHO): Cleavage of the bond between the benzene ring and the aldehyde group would result in a fragment corresponding to [M-29]⁺.

Loss of carbon monoxide (CO): Following the initial loss of a hydrogen atom to form the [M-1]⁺ ion, a subsequent loss of CO would produce an [M-29]⁺ fragment.

Cleavage of the pyrazine or benzene ring: More energetic conditions could lead to the fragmentation of the stable aromatic ring systems, producing a complex pattern of smaller ions.

The specific fragmentation pattern would serve as a structural fingerprint for the molecule.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy techniques like UV-Vis and fluorescence spectroscopy provide insights into the electronic structure of a molecule, particularly the nature of its conjugated π-electron system.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The structure of this compound features a conjugated system extending across the pyrazine ring, the central phenyl ring, and the benzaldehyde group. This extensive conjugation would be expected to result in strong absorption bands in the UV region.

Typically, aromatic compounds like this exhibit two main types of absorption bands:

π → π* transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For highly conjugated systems, these absorptions can extend to longer wavelengths.

n → π* transitions: These are lower-intensity absorptions arising from the excitation of a non-bonding electron (from the nitrogen atoms of the pyrazine ring or the oxygen of the carbonyl group) to a π* antibonding orbital.

The exact absorption maxima (λmax) would be influenced by the solvent used for the analysis.

Table 2: Expected UV-Vis Absorption Characteristics for this compound (Note: This data is hypothetical and based on general principles for similar structures.)

| Transition Type | Expected Wavelength Range (nm) | Expected Intensity |

|---|---|---|

| π → π | 250 - 350 | High |

| n → π | > 300 | Low |

Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light. Compounds with extended aromatic conjugation are often fluorescent. Pyrazine-based aromatic systems have been shown to be effective luminophores. acs.org The emission properties, including the maximum emission wavelength and quantum yield, are highly dependent on the molecular structure and environment.

If this compound is fluorescent, it would exhibit a characteristic emission spectrum when excited at a wavelength corresponding to one of its absorption bands. The emission wavelength is always longer than the excitation wavelength (a phenomenon known as the Stokes shift). The presence and nature of substituents on the pyrazine and phenyl rings would significantly influence the fluorescence behavior. acs.orgmdpi.com

X-ray Crystallographic Analysis for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

A successful crystallographic analysis would reveal:

The planarity of the aromatic systems.

Intermolecular interactions, such as π-π stacking between the aromatic rings or hydrogen bonding involving the aldehyde group or pyrazine nitrogen atoms, which govern the crystal packing. iucr.orgresearchgate.net

This data is fundamental for understanding the molecule's solid-state properties and for computational modeling studies. However, no published crystal structure for this specific compound is currently available.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides fundamental information, including the crystal system, space group, unit cell dimensions, bond lengths, and bond angles.

A search of the published scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, experimental data regarding its crystal structure, such as the parameters listed in the table below, remain undetermined.

Table 1: Hypothetical Crystallographic Data for this compound This table is for illustrative purposes only, as no experimental data has been reported.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₀N₂O |

| Formula Weight | 198.22 |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

Analysis of Intermolecular Interactions and Packing Arrangements

The arrangement of molecules within a crystal, known as the crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions are crucial in determining the physical properties of the solid-state material.

Hydrogen bonds are highly directional interactions that play a significant role in the formation of supramolecular structures. In the case of this compound, potential hydrogen bond acceptors include the nitrogen atoms of the pyrazine ring and the oxygen atom of the aldehyde group. These could interact with weak C-H donors from neighboring molecules to form a network.

However, without a determined crystal structure, a specific description of the hydrogen bonding network for this compound cannot be provided. Detailed analysis would typically identify the donor-acceptor distances and angles that define the strength and geometry of these interactions.

Pi-stacking interactions are non-covalent interactions that occur between aromatic rings. Both the pyrazine and benzene rings in this compound are capable of participating in such interactions. The geometry of these interactions (e.g., face-to-face or offset) and the distances between the aromatic planes would be key parameters determined from a crystal structure. This information is currently unavailable as no crystallographic studies have been published for this compound.

Hirshfeld Surface Analysis and Fingerprint Plots

Common contacts that would be analyzed include H···H, C···H/H···C, and N···H/H···N interactions. The percentage contribution of each contact type provides a quantitative measure of its importance in the crystal structure. As this analysis is contingent on prior knowledge of the crystal structure from X-ray diffraction data, a Hirshfeld surface analysis for this compound has not been performed or reported in the literature.

Table 2: Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound This table is for illustrative purposes only, as no experimental data has been reported.

| Contact Type | Contribution (%) |

|---|---|

| H···H | Data Not Available |

| C···H/H···C | Data Not Available |

| N···H/H···N | Data Not Available |

| O···H/H···O | Data Not Available |

| C···C | Data Not Available |

Computational Investigations of this compound Remain Largely Unexplored

Following a comprehensive search of scientific literature, it has been determined that detailed computational and theoretical studies specifically focused on the chemical compound this compound are not available in published research. Consequently, the specific data required to populate the requested article sections on its electronic structure, excited states, and conformational analysis does not exist in the public domain.

While the methodologies outlined—such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and various analyses like Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)—are standard and powerful tools in computational chemistry, their application to a specific molecule like this compound requires a dedicated research study. Such a study would involve sophisticated software and computational resources to generate the precise data points needed for a thorough analysis.

The absence of this foundational research means that any attempt to generate content for the specified outline would be speculative and would not meet the required standards of scientific accuracy and data-driven reporting. Detailed research findings, data tables, and specific quantitative results for the following areas are currently unavailable:

Computational Chemistry and Theoretical Investigations

Conformational Analysis and Energy Landscapes:A formal conformational analysis, which would identify stable conformers and map the potential energy landscape of the molecule, has not been documented.

Without access to peer-reviewed studies that have performed these specific computational investigations on 4-(3-Methylpyrazin-2-yl)benzaldehyde, it is not possible to provide an informative and scientifically accurate article that adheres to the requested outline.

Reaction Mechanism Studies using Computational Modeling

Detailed computational modeling of reaction mechanisms for this compound has not been reported in published research. Such studies would typically involve mapping the potential energy surface of a reaction to identify key intermediates and transition states.

There is no available data on the characterization of transition states for reactions involving this compound. This type of analysis is crucial for understanding the kinetics and feasibility of chemical transformations.

Energetic profiles, which detail the energy changes throughout a reaction pathway, have not been computationally determined for reactions of this compound. This information is essential for predicting reaction outcomes and optimizing reaction conditions.

Solvent Effects on Molecular Properties through Continuum Models

The influence of different solvents on the molecular properties of this compound has not been investigated using continuum models in any available studies. These models are instrumental in predicting how a solvent can alter the geometry, electronic structure, and reactivity of a solute molecule.

Reactivity and Mechanistic Pathways of 4 3 Methylpyrazin 2 Yl Benzaldehyde

Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety

The aldehyde group is a versatile functional group that can undergo a range of electrophilic and nucleophilic reactions. The carbon atom of the carbonyl group is electrophilic, making it susceptible to attack by nucleophiles, while the molecule as a whole can participate in reactions such as oxidation and reduction.

Oxidation Reactions to Carboxylic Acids

The aldehyde group of 4-(3-Methylpyrazin-2-yl)benzaldehyde can be readily oxidized to the corresponding carboxylic acid, 4-(3-Methylpyrazin-2-yl)benzoic acid. This transformation is a common reaction for aromatic aldehydes and can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and Oxone®. unimas.my The reaction generally proceeds under mild conditions with good yields. unimas.my

The general mechanism for the oxidation of an aldehyde to a carboxylic acid involves the initial formation of a hydrate (B1144303), which is then oxidized. The choice of oxidizing agent can be influenced by the presence of other functional groups in the molecule.

| Oxidizing Agent | Typical Conditions |

|---|---|

| Potassium permanganate (KMnO4) | Aqueous, basic or acidic solution |

| Chromic acid (H2CrO4) | Aqueous acid |

| Oxone® (Potassium peroxymonosulfate) | Aqueous or alcoholic solution |

Reduction Reactions to Alcohols

The aldehyde functionality can be reduced to a primary alcohol, yielding [4-(3-Methylpyrazin-2-yl)phenyl]methanol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH4). libretexts.org This reagent is selective for aldehydes and ketones, and the reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. nih.gov

The mechanism of sodium borohydride reduction involves the nucleophilic attack of a hydride ion (H-) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide to give the primary alcohol. nih.gov

| Reducing Agent | Typical Conditions |

|---|---|

| Sodium borohydride (NaBH4) | Methanol or ethanol, room temperature |

| Lithium aluminum hydride (LiAlH4) | Anhydrous ether or THF, followed by aqueous workup |

Condensation Reactions with Nucleophiles

The electrophilic nature of the aldehyde's carbonyl carbon makes it a prime target for nucleophilic attack, leading to various condensation reactions. These reactions are fundamental in carbon-carbon bond formation.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or diethyl malonate. wikipedia.org The reaction is typically catalyzed by a weak base, like piperidine (B6355638) or an amine salt. researchgate.net The initial product is an α,β-unsaturated compound, which is the result of a dehydration step following the initial nucleophilic addition. wikipedia.org For this compound, this would lead to the formation of a substituted styrene (B11656) derivative.

Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. organic-chemistry.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org The structure of the resulting alkene depends on the nature of the ylide used. organic-chemistry.org

| Reaction | Nucleophile | Typical Product |

|---|---|---|

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile) | α,β-unsaturated nitrile |

| Wittig Reaction | Phosphorus ylide (e.g., Ph3P=CH2) | Alkene |

Reactions Involving the Pyrazine (B50134) Ring

The pyrazine ring in this compound is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic nature significantly influences its reactivity, making it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack.

Substitutions and Additions on the Heterocyclic System

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient character of the pyrazine ring facilitates nucleophilic aromatic substitution, particularly when a good leaving group is present on the ring. wikipedia.org Even without a leaving group, strong nucleophiles can sometimes displace a hydride ion, though this is less common. The presence of the electron-donating methyl group and the bulky phenyl group will influence the regioselectivity of such attacks. The positions ortho and para to the nitrogen atoms are the most electron-deficient and therefore the most likely sites for nucleophilic attack. wikipedia.org

Electrophilic Aromatic Substitution: In contrast to nucleophilic substitution, electrophilic aromatic substitution on the pyrazine ring is generally difficult to achieve. byjus.com The nitrogen atoms deactivate the ring towards electrophiles by withdrawing electron density. Friedel-Crafts reactions, nitration, and halogenation typically require harsh conditions and often result in low yields or reaction at the nitrogen atoms (quaternization). byjus.com The presence of the activating benzaldehyde (B42025) group on the adjacent phenyl ring does not significantly enhance the reactivity of the pyrazine ring itself towards electrophiles.

Role of the Methyl Group in Reactivity

The methyl group at the 3-position of the pyrazine ring is not merely a passive substituent. Its protons are weakly acidic and can be removed by a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a carbanionic intermediate. mdpi.com This process is known as lateral metalation. The resulting lithiated species is a potent nucleophile and can react with a variety of electrophiles, allowing for the functionalization of the methyl group. mdpi.com For instance, reaction with an aldehyde or ketone would result in a new carbon-carbon bond and the formation of an alcohol. This reactivity provides a synthetic handle to further modify the structure of this compound at the methyl position.

Mechanistic Studies of Specific Transformations

Detailed mechanistic studies for specific transformations of this compound are not extensively documented in publicly available scientific literature. However, based on the known reactivity of its constituent functional groups—a benzaldehyde and a substituted pyrazine—plausible mechanistic pathways and intermediates can be inferred for its characteristic reactions.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is crucial for understanding the step-by-step process of a chemical transformation. For this compound, the nature of the intermediates would be dictated by the type of reaction it undergoes.

In Condensation Reactions: The aldehyde functional group is prone to nucleophilic attack, leading to a variety of condensation reactions. For instance, in a base-catalyzed aldol-type condensation, the initial step would involve the formation of an enolate from a suitable reaction partner. This enolate would then act as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde moiety. This results in the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate would yield a β-hydroxy aldehyde or ketone. In reactions like the Wittig reaction, the key intermediate would be a betaine, followed by an oxaphosphetane, which then collapses to form the alkene and triphenylphosphine oxide.

In Oxidation and Reduction Reactions: The oxidation of the aldehyde group to a carboxylic acid likely proceeds through a hydrate intermediate, which is formed by the addition of water to the carbonyl group. This hydrate is then oxidized. Conversely, the reduction of the aldehyde to an alcohol using a hydride reagent, such as sodium borohydride, involves the transfer of a hydride ion to the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the alcohol.

Reactions Involving the Pyrazine Ring: The pyrazine ring, being a nitrogen-containing heterocycle, can also participate in reactions. For example, N-oxidation would lead to a pyrazine N-oxide intermediate. The methyl group on the pyrazine ring could potentially be deprotonated under strong basic conditions to form a carbanionic intermediate, which could then react with electrophiles.

A summary of plausible intermediates in common transformations of this compound is presented in the table below.

| Reaction Type | Plausible Intermediate |

| Aldol Condensation | Tetrahedral alkoxide |

| Wittig Reaction | Betaine and Oxaphosphetane |

| Oxidation | Hydrate |

| Reduction (with hydride) | Tetrahedral alkoxide |

| N-Oxidation | Pyrazine N-oxide |

Kinetic Studies and Reaction Rate Determination

Methods for Reaction Rate Determination: The rate of a reaction involving this compound could be determined by monitoring the change in concentration of the reactant or a product over time. Spectroscopic techniques are commonly employed for this purpose.

UV-Vis Spectroscopy: The extended conjugation between the pyrazine ring and the benzaldehyde moiety would result in a characteristic UV-Vis absorption spectrum. Any reaction that alters this conjugated system would lead to a change in the absorbance, which can be monitored over time to calculate the reaction rate.

NMR Spectroscopy: 1H NMR spectroscopy can be used to follow the disappearance of the characteristic aldehyde proton signal or the appearance of signals corresponding to the product. The integration of these signals would be proportional to the concentration of the respective species.

Factors Influencing Reaction Rate: The rate of reactions involving this compound would be influenced by several factors:

Concentration of Reactants: Generally, an increase in the concentration of reactants leads to a higher reaction rate.

Temperature: As with most chemical reactions, an increase in temperature would increase the reaction rate by providing the molecules with more kinetic energy.

Solvent: The polarity of the solvent can significantly affect the stability of the reactants, transition states, and products, thereby influencing the reaction rate.

Catalyst: The presence of a catalyst can provide an alternative reaction pathway with a lower activation energy, thus increasing the reaction rate.

The table below summarizes the key parameters that would be investigated in kinetic studies of transformations of this compound.

| Kinetic Parameter | Method of Determination | Influencing Factors |

| Rate Constant (k) | Monitoring concentration changes over time (e.g., via UV-Vis or NMR spectroscopy) and fitting to a rate law. | Temperature, Solvent, Catalyst |

| Reaction Order | Method of initial rates or by fitting concentration-time data to integrated rate laws. | Intrinsic to the reaction mechanism |

| Activation Energy (Ea) | Measuring the rate constant at different temperatures and using the Arrhenius equation. | Nature of the chemical transformation |

While specific experimental data is lacking, these established principles provide a framework for understanding and investigating the reactivity and mechanistic pathways of this compound.

Synthesis and Characterization of Derivatives of 4 3 Methylpyrazin 2 Yl Benzaldehyde

Modification of the Benzaldehyde (B42025) Aldehyde Group

The aldehyde functional group is a highly reactive site, susceptible to a variety of nucleophilic addition and condensation reactions. These reactions provide straightforward methods for introducing new functional groups and extending the molecular framework.

Formation of Imines, Oximes, and Hydrazones

The condensation of 4-(3-Methylpyrazin-2-yl)benzaldehyde with primary amines, hydroxylamine, and hydrazines yields imines (Schiff bases), oximes, and hydrazones, respectively. These reactions typically proceed by the nucleophilic attack of the nitrogen-containing reagent on the carbonyl carbon, followed by the elimination of a water molecule. redalyc.orgthieme-connect.de

Imines (Schiff Bases): The reaction with primary amines is generally carried out in a suitable solvent, often with acid catalysis to enhance the electrophilicity of the carbonyl carbon. redalyc.org The resulting imines are characterized by the presence of a C=N double bond.

Oximes: The formation of oximes occurs through the reaction with hydroxylamine, typically from its hydrochloride salt in the presence of a base. asianpubs.orgresearchgate.netwikipedia.org Oximes are crystalline solids and are useful in the characterization and purification of carbonyl compounds. asianpubs.org

Hydrazones: Hydrazones are synthesized by reacting the aldehyde with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine). organic-chemistry.orgresearchgate.net These reactions are often performed under reflux in a protic solvent like ethanol. mdpi.com

The table below summarizes the synthesis of representative imine, oxime, and hydrazone derivatives of benzaldehydes, illustrating the general conditions and outcomes of these reactions.

| Derivative | Reagent | Reaction Conditions | Product Structure |

| Imine | Aniline | Ethanol, Acetic acid (catalyst), Reflux | |

| Oxime | Hydroxylamine hydrochloride | Methanol (B129727), Base, Room Temperature | |

| Hydrazone | Phenylhydrazine | Ethanol, Reflux |

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are powerful tools for converting the carbonyl group of an aldehyde into a carbon-carbon double bond. wikipedia.orgmasterorganicchemistry.com

Wittig Reaction: This reaction involves the use of a phosphorus ylide (Wittig reagent) to convert aldehydes into alkenes. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions. It typically offers excellent (E)-selectivity for the resulting alkene and has the advantage that the phosphate (B84403) byproduct is water-soluble, simplifying purification. wikipedia.orgresearchgate.netyoutube.comorganic-chemistry.org Aromatic aldehydes are known to produce almost exclusively (E)-alkenes in HWE reactions. wikipedia.org

Below is a table showcasing typical olefination reactions of aromatic aldehydes, which serve as a model for the reactivity of this compound.

| Reaction | Reagent | Base | Product (Major Isomer) |

| Wittig Reaction (stabilized ylide) | (Carbethoxymethylene)triphenylphosphorane | - | Ethyl (E)-3-(4-(3-methylpyrazin-2-yl)phenyl)acrylate |

| Wittig Reaction (non-stabilized ylide) | Methyltriphenylphosphonium bromide | n-BuLi | 2-(4-vinylphenyl)-3-methylpyrazine |

| Horner-Wadsworth-Emmons Reaction | Triethyl phosphonoacetate | NaH | Ethyl (E)-3-(4-(3-methylpyrazin-2-yl)phenyl)acrylate |

Substituent Effects on the Benzene (B151609) Ring

Introduction of Electron-Donating and Electron-Withdrawing Groups

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) and methyl (-CH3) groups, increase the electron density of the benzene ring, which can affect the reactivity of the aldehyde. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2) and cyano (-CN) groups, decrease the electron density of the ring. d-nb.info The introduction of these groups can be achieved through standard electrophilic aromatic substitution reactions, although the directing effects of the existing pyrazinyl and aldehyde groups must be considered. The presence of an EDG on the benzene ring tends to decrease the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic attack, while an EWG would have the opposite effect, making the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. reddit.combeilstein-journals.org

Positional Isomerism and its Impact on Reactivity

The position of substituents on the benzene ring relative to the pyrazinyl and aldehyde groups can have a significant impact on the molecule's reactivity. For instance, a substituent at the ortho position may exert steric hindrance, affecting the approach of reagents to the aldehyde group. Substituents at the meta and para positions will primarily influence reactivity through their electronic effects (inductive and resonance). The interplay of these steric and electronic factors can lead to differences in reaction rates and product distributions for positional isomers.

Modifications of the Pyrazine (B50134) Ring

The pyrazine ring itself is a site for chemical modification, although it is generally less reactive towards electrophilic substitution than the benzene ring due to the presence of the two electron-withdrawing nitrogen atoms. However, functionalization of the pyrazine ring can be achieved through various methods. For instance, the methyl group on the pyrazine ring can be a site for functionalization. mdpi.com Halogenation of the pyrazine ring can introduce useful handles for further cross-coupling reactions, allowing for the attachment of a wide range of substituents. thieme-connect.de The electronic nature of the pyrazine ring can also be altered by introducing substituents, which in turn can influence the properties of the entire molecule. rsc.org

Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the synthesis and characterization of derivatives of This compound through the explicit strategies of alkylation, arylation, or the synthesis of heterocyclic analogues as requested.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article that adheres to the strict outline provided in the user's instructions. Generating content on related but distinct compounds or general synthetic methodologies for pyrazines would fall outside the explicit scope of the requested topics and violate the instructions provided.

To maintain scientific accuracy and avoid generating unsubstantiated information, this article cannot be written until peer-reviewed research on the specific derivatization of This compound becomes publicly available.

Applications in Advanced Material Science and Supramolecular Chemistry

Integration into Polymer Architectures

The incorporation of functional molecules into polymers can impart new and desirable properties to the resulting materials. This can be achieved by using the molecule as a monomer for polymerization or by attaching it to an existing polymer backbone.

The benzaldehyde (B42025) group in 4-(3-Methylpyrazin-2-yl)benzaldehyde can, in theory, undergo various polymerization reactions. However, no studies have been found that report the use of this compound as a monomer in polymer synthesis.

The functionalization of polymers with specific molecules can be used to modify their surface properties, introduce reactive sites, or add optical or electronic functionalities. The aldehyde group of this compound could be used to attach it to polymers containing, for example, amino groups through the formation of an imine bond. Despite this potential, there is no documented evidence of this compound being used for the functionalization of polymeric materials in the reviewed literature.

Role in Ligand Design for Coordination Chemistry

Extensive searches of scientific literature and chemical databases did not yield specific information on the role of this compound as a ligand in coordination chemistry. While the coordination chemistry of pyrazine (B50134) derivatives is a broad and active area of research, with many examples of pyrazine-based ligands forming complexes with various metal ions, no documented instances specifically involving this compound were found.

Chelation and Bridging Capabilities

There is no available data in the reviewed scientific literature concerning the chelation or bridging capabilities of this compound. The potential coordination modes of this molecule can be hypothesized based on its structure, which features a pyrazine ring with two nitrogen atoms and a benzaldehyde group. The nitrogen atoms of the pyrazine ring could potentially coordinate to a metal center. Depending on the steric and electronic properties of the system, it could act as a monodentate or a bridging ligand. However, without experimental evidence, any discussion of its chelation and bridging capabilities would be purely speculative and is therefore not included.

Design of Metal-Organic Framework (MOF) Precursors

No published research was found that describes the use of this compound as a precursor or organic linker in the design and synthesis of Metal-Organic Frameworks (MOFs). The design of MOFs relies on the use of multitopic organic ligands to create extended porous networks. While benzaldehyde-functionalized ligands and pyrazine-containing linkers have been utilized in the synthesis of MOFs, there is no specific mention of this compound being employed for this purpose.

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies

Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes to 4-(3-Methylpyrazin-2-yl)benzaldehyde and its analogues. While traditional cross-coupling reactions provide a reliable method for its synthesis, emerging methodologies centered on "green chemistry" principles offer significant opportunities for improvement. tandfonline.comtandfonline.com

Key areas for development include:

One-Pot and Tandem Reactions: Designing one-pot syntheses that combine multiple reaction steps without isolating intermediates can greatly improve efficiency and reduce waste. researchgate.net For instance, a tandem process involving an initial coupling followed by an in-situ functionalization of the pyrazine (B50134) or aldehyde group could streamline the production of complex derivatives.

Catalysis with Earth-Abundant Metals: A shift from precious metal catalysts (like palladium) to catalysts based on earth-abundant and less toxic metals such as manganese or iron is a critical goal. nih.govacs.org Research into manganese-pincer complexes, for example, has shown promise for the dehydrogenative coupling of amino alcohols to form pyrazines, a methodology that could be adapted for novel synthetic strategies. nih.govacs.org

Biocatalytic Approaches: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity and mild reaction conditions. rsc.orgnih.gov Future work might explore engineered enzymes for the amidation of pyrazine esters or other key bond-forming reactions, aligning with the growing demand for sustainable industrial processes. rsc.orgnih.gov

A comparative table of potential synthetic strategies is presented below.

| Methodology | Catalyst Type | Potential Advantages | Key Research Challenge |

| Dehydrogenative Coupling | Manganese or Iron Pincer Complexes | Atom-economical, avoids pre-functionalized starting materials, uses earth-abundant metals. nih.govacs.org | Substrate scope development and catalyst stability under prolonged reaction conditions. |

| One-Pot Synthesis | Various (e.g., Pd, Cu) | Reduced reaction time, lower solvent consumption, improved overall yield. tandfonline.comresearchgate.net | Ensuring compatibility of reagents and catalysts across multiple steps. |

| Biocatalysis | Lipases, Amidases | High selectivity, mild conditions (room temp, aqueous media), environmentally benign. rsc.org | Enzyme discovery and engineering for non-natural substrates. |

| Flow Chemistry | Immobilized Catalysts | Precise control over reaction parameters, enhanced safety, ease of scalability. | Optimization of flow rates, temperature, and reactor design for specific transformations. |

Advanced Characterization Techniques for Dynamic Processes

Understanding the behavior of this compound during chemical reactions or within functional systems requires moving beyond static characterization. Future research must employ advanced, in-situ and operando spectroscopic techniques to monitor dynamic processes in real time. nih.govacs.org These methods are crucial for elucidating reaction mechanisms, identifying transient intermediates, and understanding the structure-property relationships of materials under working conditions. acs.orgaiche.org

Prospective techniques include:

In-Situ Vibrational Spectroscopy (Raman and IR): These techniques can probe the chemical environment of the molecule during a reaction. youtube.com For example, operando Raman spectroscopy could be used to track the vibrational modes of the pyrazine ring or the aldehyde's carbonyl group as it participates in a catalytic cycle, providing direct evidence of bond formation and cleavage. youtube.com

In-Situ Mass Spectrometry: Real-time monitoring of reaction mixtures using advanced mass spectrometry techniques can identify short-lived intermediates and byproducts, offering deep mechanistic insights. acs.org

X-ray Absorption Spectroscopy (XAS): When the compound is used as a ligand in a metal complex, XAS can provide information on the oxidation state and local coordination environment of the metal center during catalysis. nih.gov

| Technique | Information Gained | Application Example for this compound |

| Operando Raman/IR Spectroscopy | Real-time changes in chemical bonds, identification of surface-adsorbed species. nih.govyoutube.com | Monitoring the aldehyde group's conversion during a catalytic hydrogenation or condensation reaction. |

| In-Situ Mass Spectrometry | Detection of transient intermediates and reaction products. acs.org | Identifying key intermediates in the formation of a supramolecular assembly. |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state and coordination geometry of metal centers in metallo-supramolecular systems. nih.gov | Probing the electronic structure of a metal ion coordinated to the pyrazine nitrogen atoms during a redox process. |

Expansion of Computational Modeling Capabilities

Computational modeling is an indispensable tool for predicting molecular properties and guiding experimental design. For this compound, future computational work should expand beyond ground-state calculations to explore its dynamic behavior, excited-state properties, and interactions within larger systems. nih.gov

Key areas for computational expansion include:

Excited-State Dynamics: Using methods like Time-Dependent Density Functional Theory (TDDFT), researchers can model the photophysical properties of the molecule. nih.govnih.gov This is crucial for designing derivatives that can act as photosensitizers or fluorescent probes, where understanding the nature of electronic transitions (e.g., HOMO-LUMO gaps) is essential. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can predict how the molecule behaves in solution or interacts with other molecules over time. researchgate.net This is particularly relevant for studying the self-assembly of supramolecular structures or the binding of the molecule to a surface or a biological target. researchgate.netresearchgate.net

Multi-scale Modeling: To understand the behavior of materials derived from this compound (e.g., coordination polymers), multi-scale modeling approaches that combine quantum mechanics with classical force fields will be necessary. nih.gov This allows for the accurate prediction of bulk properties based on molecular-level interactions.

Exploration of New Chemical Transformations

The unique combination of a reactive aldehyde group and an electron-deficient pyrazine ring makes this compound a versatile platform for exploring new chemical transformations. Future research should leverage these functionalities to create novel molecular architectures and functional materials.

Potential transformations to be explored:

Multicomponent Reactions: The aldehyde functionality is an ideal handle for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules from simple starting materials in a single step. Engaging the aldehyde in reactions like the Ugi or Passerini reaction could generate diverse libraries of novel compounds with potential applications in medicinal chemistry.

C-H Activation and Functionalization: Direct functionalization of the C-H bonds on the pyrazine or benzene (B151609) rings offers an atom-economical way to introduce new substituents and tune the molecule's electronic properties.

Photoredox Catalysis: Pyrazine derivatives are known to participate in photoredox processes. Research could explore the use of this compound derivatives as novel photosensitizers or catalysts for organic transformations. nih.gov

Design of Next-Generation Supramolecular Systems

The rigid, directional nature of the pyrazine-phenyl scaffold makes this compound an excellent building block, or "tecton," for the construction of advanced supramolecular systems. rsc.org The nitrogen atoms of the pyrazine ring can act as coordination sites for metal ions, enabling the formation of highly ordered structures. nih.govrsc.org

Future design directions include:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Using this molecule as a linker could lead to the creation of novel MOFs with tailored pore sizes and functionalities. mdpi.comacs.org Such materials could have applications in gas storage, separation, and heterogeneous catalysis.

Self-Assembled Macrocycles: The molecule can be used to construct discrete, nanosized macrocycles through coordination-driven self-assembly. nih.gov These structures can act as hosts for guest molecules, with potential applications in sensing, drug delivery, or catalysis. nih.gov

Functional Materials with Tunable Photophysics: By incorporating this chromophore into larger supramolecular systems, it may be possible to create materials with interesting photophysical properties, such as aggregation-induced emission (AIE) or solvatochromism, for use in sensors and imaging agents. researchgate.netcolab.ws

The exploration of these future research directions will undoubtedly unlock the full potential of this compound as a versatile and valuable chemical entity.

Q & A

Q. What are the optimal synthetic conditions for preparing 4-(3-Methylpyrazin-2-yl)benzaldehyde?

The synthesis typically involves a condensation reaction between benzaldehyde derivatives and substituted pyrazines. Key parameters include:

- Catalysis : Acidic (e.g., acetic acid) or basic conditions to facilitate nucleophilic substitution or condensation.

- Solvent : Polar aprotic solvents (e.g., ethanol, DMF) to stabilize intermediates and enhance reaction efficiency .

- Temperature : Controlled heating (e.g., 60–80°C) to accelerate kinetics while avoiding side reactions like over-oxidation . Yield optimization may require stoichiometric tuning of reactants and in-situ monitoring via TLC or NMR .

Q. Which characterization techniques are most effective for confirming the structure of this compound?

A multi-technique approach is recommended:

- NMR Spectroscopy : H and C NMR to verify aldehyde proton (~10 ppm) and aromatic/pyrazine ring environments .

- FTIR : Peaks at ~1700 cm (C=O stretch) and ~1600 cm (C=N/C=C aromatic stretches) .

- HRMS : To confirm molecular ion mass and isotopic patterns .

- X-ray Crystallography : For absolute structural confirmation using SHELX software (e.g., SHELXL for refinement) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the bioactivity of this compound derivatives?

AutoDock Vina is widely used for virtual screening:

- Grid Parameterization : Define binding pockets based on target enzymes (e.g., dihydrofolate reductase) using crystallographic data.

- Scoring Function : Evaluate binding affinities (ΔG) and prioritize derivatives with favorable interactions (e.g., hydrogen bonds with pyrazine N-atoms) .

- Validation : Compare docking poses with experimental IC values to refine predictive models .

Q. How to resolve contradictory biological activity data for this compound in enzyme inhibition assays?

Potential strategies include:

- Purity Assessment : Verify compound integrity via HPLC or elemental analysis to rule out degradation .

- Assay Conditions : Optimize pH, temperature, and co-solvents (e.g., DMSO concentration) to ensure target enzyme stability .

- Structural Analogues : Compare activity with derivatives (e.g., 4-OPEB) to identify critical functional groups influencing inhibition .

Q. What reaction mechanisms explain the derivatization of this compound into hydrazones or Schiff bases?

- Hydrazone Formation : React with hydrazines (e.g., hydrazine hydrate) in ethanol under reflux. The aldehyde group undergoes nucleophilic addition-elimination, forming a C=N bond .

- Schiff Base Synthesis : Use primary amines in acidic conditions (e.g., acetic acid) to protonate the aldehyde, facilitating imine formation . Mechanistic studies should track intermediates via H NMR or IR spectroscopy .

Q. How can polymorphism in this compound crystals impact its physicochemical properties?

- Crystallographic Analysis : Use SHELX to determine unit cell parameters and hydrogen-bonding networks. Polymorphs may exhibit differences in melting points or solubility .

- Stability Testing : Compare dissolution rates and thermal behavior (DSC/TGA) of different crystal forms to assess bioavailability implications .

Q. What experimental strategies mitigate instability of this compound during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.